![molecular formula C17H9ClN2O3 B2487250 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 884631-34-9](/img/structure/B2487250.png)
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as CPO, is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. CPO is a heterocyclic compound that contains both a coumarin and an oxadiazole moiety. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Scientific Research Applications
Molecular Structure and Interactions
- The central oxadiazole ring in similar compounds carries 2H-chromene and 2-chlorophenyl substituents, leading to weak intermolecular C—H⋯O and C—H⋯Cl hydrogen bonds. These interactions form two-dimensional sheets in the crystal structure, indicating potential for detailed molecular interaction studies (Baral et al., 2018).
Polymorphism and Crystal Structure Analysis
- Studies on similar compounds, such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, have revealed polymorphic structures. These structures differ in intermolecular interactions and crystal organization, which could be critical in understanding the structural versatility and applications in materials science (Shishkina et al., 2019).
Antibacterial and Antifungal Properties
- A study has synthesized a novel series of oxadiazole derivatives containing 2H-chromen-2-one moiety, exhibiting significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Mahesh et al., 2022).
- Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives have shown significant antimicrobial activity, indicating potential use in antimicrobial drug development (Bhat et al., 2013).
Synthesis and Characterization
- Synthesis techniques for various oxadiazole derivatives, including those with 2H-chromen-2-one, have been explored, providing a foundation for novel compound development in pharmaceutical and material science research (Rao et al., 2014).
Antimycobacterial Activity
- Novel oxadiazole-pyranopyridine/chromene hybrids have been synthesized and screened for antimycobacterial activity, showing promise as potential antitubercular drugs (Kumar et al., 2011).
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors can be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For example, some compounds can interfere with the synthesis of certain components in target cells, leading to functional changes .
Biochemical Pathways
The affected pathways depend on the specific targets of the compound. For example, some compounds can affect the production of free radicals and reactive oxygen species (ROS), which are normal metabolic products of cells .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability. For example, compounds with poor oral bioavailability undergo extensive first-pass metabolism .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely. Some compounds may inhibit certain enzymes, leading to changes in cell function .
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3/c18-13-7-3-2-6-11(13)15-19-16(23-20-15)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZBQPDHPXXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Imino-8-oxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2487167.png)
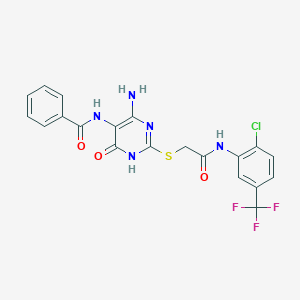
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide](/img/structure/B2487170.png)
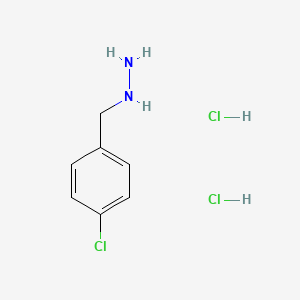
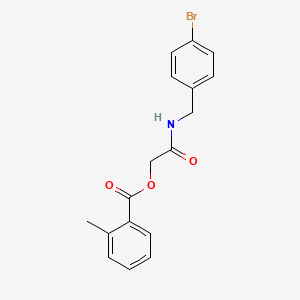
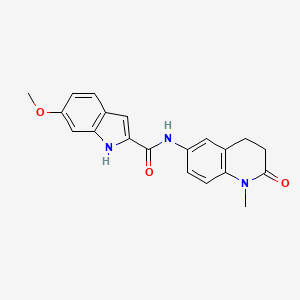
![N-(4-bromophenyl)-2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2487179.png)

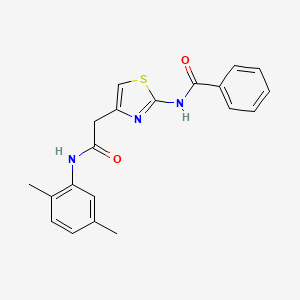
![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2487182.png)
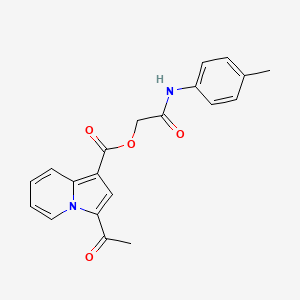

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylpiperazine](/img/structure/B2487189.png)
![2-[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid](/img/structure/B2487190.png)
